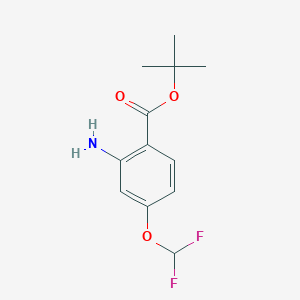
Tert-butyl 2-amino-4-(difluoromethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-amino-4-(difluoromethoxy)benzoate, also known as DB-1, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DB-1 is a derivative of benzoic acid and has a molecular formula of C11H14F2NO3.
Aplicaciones Científicas De Investigación
Tert-butyl 2-amino-4-(difluoromethoxy)benzoate has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. Tert-butyl 2-amino-4-(difluoromethoxy)benzoate has also been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-amino-4-(difluoromethoxy)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Tert-butyl 2-amino-4-(difluoromethoxy)benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the replication of certain viruses, including hepatitis C virus.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-4-(difluoromethoxy)benzoate has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation in animal models. In addition, Tert-butyl 2-amino-4-(difluoromethoxy)benzoate has been found to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tert-butyl 2-amino-4-(difluoromethoxy)benzoate in lab experiments is its versatility. It has been shown to have a wide range of biological activities, making it useful for studying a variety of physiological processes. However, one limitation of using Tert-butyl 2-amino-4-(difluoromethoxy)benzoate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving Tert-butyl 2-amino-4-(difluoromethoxy)benzoate. One area of interest is its potential as a drug delivery system. Researchers are also exploring its potential as a treatment for various diseases, including cancer and viral infections. In addition, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
Métodos De Síntesis
The synthesis of Tert-butyl 2-amino-4-(difluoromethoxy)benzoate involves a multi-step process that begins with the reaction of 4-hydroxybenzoic acid with tert-butyl bromoacetate to form tert-butyl 4-hydroxybenzoate. This intermediate is then reacted with sodium hydride and 2,2-difluoroethanol to form tert-butyl 2-(2,2-difluoroethoxy)benzoate. Finally, the product is treated with ammonia to form Tert-butyl 2-amino-4-(difluoromethoxy)benzoate.
Propiedades
IUPAC Name |
tert-butyl 2-amino-4-(difluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3/c1-12(2,3)18-10(16)8-5-4-7(6-9(8)15)17-11(13)14/h4-6,11H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZWNHAAOUPFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)OC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-4-(difluoromethoxy)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

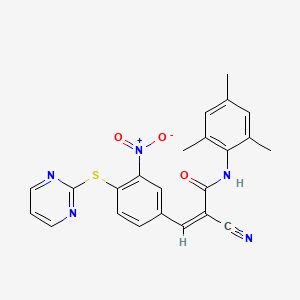
![1-(3,4-dimethylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2461037.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2461039.png)

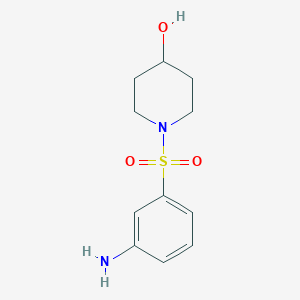
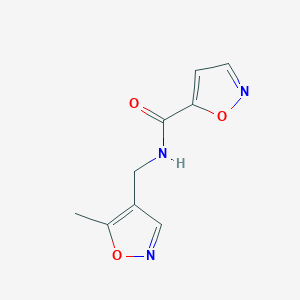
![(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2461047.png)
![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2461048.png)
![3-(4-Chlorobenzyl)-8-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2461049.png)
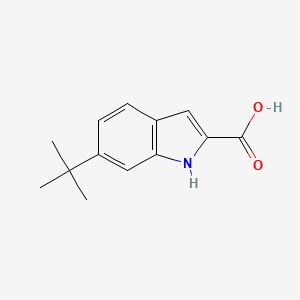
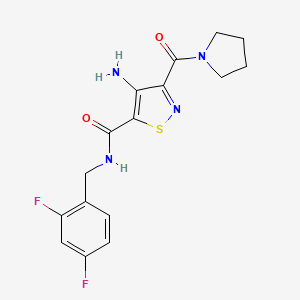

![4-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2461056.png)
![Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2461058.png)